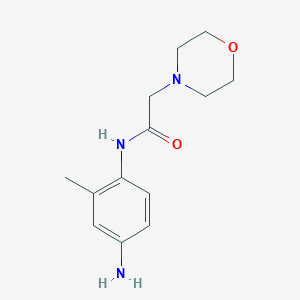

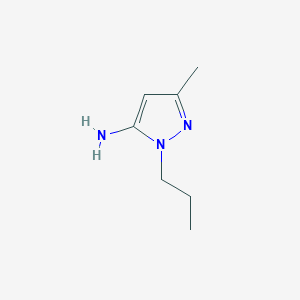

N-(4-氨基-2-甲基苯基)-2-吗啉-4-基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with potential anticancer properties, involves a multi-step reaction starting with ethyl 2-(2-isopropylphenoxy) acetic acid. This precursor is stirred with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The resulting crude product is then recrystallized to achieve the desired purity. The synthesis process is characterized by its good yield and the use of common reagents and solvents in organic chemistry .

Molecular Structure Analysis

The molecular structure of the synthesized compound has been determined through crystallographic analysis. It crystallizes in the orthorhombic crystal system with space group Pbca. The unit cell parameters are a = 7.4250 (4) Å, b = 14.9753 (7) Å, c = 27.5656 (14) Å, and Z = 4. The crystal structure was solved using direct methods and refined to a final R-factor of 0.042 for 2158 observed reflections. The structure exhibits intermolecular hydrogen bonds of the type N–H···O, which are crucial for the stability of the crystal lattice. Additionally, two intramolecular interactions, N1-H1…O2 and N2-H2B…N1, were observed, which may influence the biological activity of the compound .

Chemical Reactions Analysis

The anticancer activity of the synthesized compound was explored through in silico modeling, targeting the VEGFr receptor. This receptor is significant in cancer biology as it plays a role in angiogenesis. The compound's interaction with the receptor suggests that it may have potential as an anticancer agent. However, the specific chemical reactions between the compound and the biological target are not detailed in the provided data and would require further biochemical and pharmacological studies to elucidate .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA), a related compound, have been studied in the context of its role as a corrosion inhibitor for mild steel in hydrochloric acid medium. The compound demonstrated high inhibition efficiency, which was confirmed by various techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The adsorption behavior of MPA on mild steel follows the Langmuir adsorption isotherm model, indicating a strong and spontaneous adsorption process. The negative value of the standard free energy of adsorption and the calculated activation energy of corrosion provide insights into the thermodynamics and mechanism of corrosion inhibition by MPA .

科学研究应用

抗疟疾活性: Werbel等人(1986年)合成了一系列与N-(4-氨基-2-甲基苯基)-2-吗啉-4-基乙酰胺相关的化合物,对小鼠体内的Berghei疟原虫表现出显著的抗疟疾活性。这些化合物表现出即使口服也能提供延长感染保护的潜力,暗示它们在人类临床试验中的可行性 (Werbel et al., 1986)。

DNA和蛋白质结合研究: Raj(2020年)研究了类似化合物与小牛胸腺DNA的结合相互作用,表明通过插入作用发生相互作用。他们的研究还揭示了这些化合物与牛血清白蛋白(BSA)的强结合能力,暗示了潜在的生物应用 (Raj, 2020)。

抗菌和溶血活性: Gul等人(2017年)对N-(4-氨基-2-甲基苯基)-2-吗啉-4-基乙酰胺衍生物进行了研究,显示出对各种微生物种类的显著抗菌活性。他们还评估了溶血活性,发现大多数化合物具有低毒性,这对生物应用是有希望的 (Gul et al., 2017)。

腐蚀抑制: Nasser和Sathiq(2017年)探讨了类似Mannich碱作为腐蚀抑制剂用于酸性环境中的研究。他们的研究结果表明这些化合物可以显著减少腐蚀,暗示了在材料科学和工程中的潜在应用 (Nasser & Sathiq, 2017)。

抗真菌剂: Bardiot等人(2015年)确定了2-(2-氧代吗啉-3-基)-乙酰胺衍生物作为有效的抗真菌剂,对念珠菌和曲霉属菌种具有作用。他们优化了该系列以获得更好的血浆稳定性,同时保持抗真菌效力,这对潜在的治疗用途至关重要 (Bardiot et al., 2015)。

配位络合物和抗氧化活性: Chkirate等人(2019年)合成了使用吡唑酮-乙酰胺衍生物的配位络合物,并研究了它们的抗氧化活性。这些络合物表现出显著的活性,突显了在化学和生物研究中的潜力 (Chkirate et al., 2019)。

属性

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIRQQCLYMQVPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)